molecular formula C6H10N2O3 B1679592 (R)-奥拉西坦 CAS No. 68252-28-8

(R)-奥拉西坦

货号 B1679592
CAS 编号: 68252-28-8
分子量: 158.16 g/mol
InChI 键: IHLAQQPQKRMGSS-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Oxiracetam is a nootropic drug. It has been shown to improve cognition and memory.

科学研究应用

  • Improves Memory

    • Summary: Oxiracetam is well-known for its memory-enhancing effects . It can improve both memory formation and retention and has a significantly positive effect on the speed of recall .
    • Method: Oxiracetam is typically administered orally, with a typical dose ranging from 400–2400 mg .
    • Results: Clinical trials on adults with age-related cognitive decline indicate that Oxiracetam can help restore memory .
  • Enhances Learning

    • Summary: Research suggests that Oxiracetam may help with learning and memory .
    • Method: Like memory enhancement, Oxiracetam is administered orally for this purpose .
    • Results: Anecdotal evidence and animal studies suggest that Oxiracetam can enhance learning ability, particularly useful to students taking exams or studying logic-intensive subjects .
  • Improves Verbal Fluency

    • Summary: Oxiracetam has been shown to improve verbal fluency .
    • Method: Oxiracetam is taken orally for this purpose .
    • Results: While there are no specific studies on this, anecdotal reports suggest improvement in verbal fluency .
  • Boosts Concentration and Focus

    • Summary: Oxiracetam can boost concentration and focus .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Anecdotal reports suggest that Oxiracetam can improve focus and concentration .
  • Neuro-Protective Effects

    • Summary: Oxiracetam has neuro-protective effects .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Research suggests that Oxiracetam may promote and preserve brain health .
  • Helps To Stay Awake and Alert

    • Summary: Oxiracetam can help individuals stay awake and alert .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Its stimulant properties are powerful enough to promote wakefulness without significantly interfering with normal sleep patterns .
  • Attenuation of Dementia Symptoms

    • Summary: There has been research into the possible use of Oxiracetam as a medication to attenuate the symptoms of dementia .
    • Method: Oxiracetam is administered orally for this purpose .
    • Results: Tests performed on patients with mild to moderate dementia experienced beneficial effects measured by higher scores on tests for logical performance, attention, concentration, memory and spatial orientation .
  • Treatment of Alzheimer’s Disease

    • Summary: Oxiracetam has been studied as a potential treatment for memory loss related to Alzheimer’s disease .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Clinical trials involving aged patients with cognitive decline indicate Oxiracetam may be useful in dementia treatment, and there is even clinical evidence that it can help restore memory .
  • Treatment of Organic Brain Syndromes

    • Summary: Improvement was also seen in patients with exogenic post-concussion syndrome, organic brain syndromes and other dementias .
    • Method: Oxiracetam is administered orally for this purpose .
    • Results: Patients with these conditions showed improvement after treatment with Oxiracetam .
  • Enhancement of Spatial Learning Performance

    • Summary: Oxiracetam-treated DBA mice demonstrated a significant increase in spatial learning performance .
    • Method: Oxiracetam is administered orally for this purpose .
    • Results: This increase in performance was correlated to an increase in membrane-bound PKC .
  • Treatment of Neurological Conditions

    • Summary: Oxiracetam has been studied as a potential treatment for other neurological conditions .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Research suggests that Oxiracetam is safe and effective in long-term therapy .
  • Enhancement of Overall Cognition

    • Summary: Oxiracetam is a popular nootropic believed by many to enhance memory, learning ability, and overall cognition regardless of age or cognitive condition .
    • Method: Oxiracetam is typically administered orally for this purpose .
    • Results: Though there is no documented research on Oxiracetam’s effect on young, healthy human subjects, anecdotal evidence indicates that it acts as a powerful cognition-enhancing nootropic .

属性

IUPAC Name

2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218414
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Oxiracetam

CAS RN

68252-28-8
Record name (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68252-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Oxiracetam
Reactant of Route 2
Reactant of Route 2
(R)-Oxiracetam
Reactant of Route 3
(R)-Oxiracetam
Reactant of Route 4
(R)-Oxiracetam
Reactant of Route 5
(R)-Oxiracetam
Reactant of Route 6
(R)-Oxiracetam

Citations

For This Compound
42
Citations
WS Wang, YF Wen - Tropical Journal of Pharmaceutical Research, 2018 - ajol.info
… Purpose: To investigate the differences in pharmacokinetics of S-oxiracetam (S-ORT) and Roxiracetam (R… Keywords: S-oxiracetam, R-oxiracetam, Configuration, Pharmacokinetics, Rats …
Number of citations: 6 www.ajol.info
W Wang, H Ji, T Li, Y Jia, H Xie - Acta Pharmaceutica, 2016 - hrcak.srce.hr
A pharmacokinetic comparison and conformational stability study of S-oxiracetam (S-ORT) and R-oxiracetam (R-ORT) in beagle dogs was used to investigate the possible mechanism …
Number of citations: 5 hrcak.srce.hr
W Li, H Liu, H Jiang, C Wang, Y Guo, Y Sun, X Zhao… - Scientific Reports, 2017 - nature.com
Chronic cerebral hypoperfusion is a pathological state that is associated with the cognitive impairments in vascular dementia. Oxiracetam is a nootropic drug that is commonly used to …
Number of citations: 32 www.nature.com
Q Zhang, W Yang, Q Zhang, Y Yang, J Li, Y Lu… - … of Chromatography B, 2015 - Elsevier
An enantioselective high-performance liquid chromatography method was developed and validated for the determination of oxiracetam enantiomers, a cognition and memory enhancer, …
Number of citations: 17 www.sciencedirect.com
D Liang, J Shen, Y Jia, M Dai, X Li, L Zhou… - European Journal of …, 2021 - Springer
… isomeric forms: S-oxiracetam (S-ORT) and R-oxiracetam (R-ORT). S-ORT has emerged as a … The plasma drug concentration-time curves for both S-ORT and R-oxiracetam (R-ORT) …
Number of citations: 2 link.springer.com
C Wang, H Dong, H Liu, Z Sun, A Yuan, J Wu… - … of pharmaceutical and …, 2020 - Elsevier
(S)-oxiracetam is undergoing clinical trials as an active ingredient in the racemic oxiracetam. Here, we report a specific analytical method for analyzing (S)-oxiracetam and four related …
Number of citations: 7 www.sciencedirect.com
T Liu, X Guo, Z Rong, X Ye, J Wei, A Wang, H Jin - Xenobiotica, 2019 - Taylor & Francis
Oxiracetam (ORT) is known as a derivative of piracetam in the family of nootropics for treating memory impairment and cognition disorders. Given the chiral toxicological concerns …
Number of citations: 3 www.tandfonline.com
T Zhang, Y Tao, J Pu, M Zhu, L Wan, C Tang - European Journal of …, 2023 - Elsevier
Background and Objective (S)-oxiracetam is the major active enantiomer of oxiracetam, which is being developed for dementia. This trial was designed to evaluate the safety, tolerability…
Number of citations: 3 www.sciencedirect.com
H Liu, H Jiang, C Wang, Y Guo, Y Sun, X Zhao… - Scientific …, 2017 - ncbi.nlm.nih.gov
Chronic cerebral hypoperfusion is a pathological state that is associated with the cognitive impairments in vascular dementia. Oxiracetam is a nootropic drug that is commonly used to …
Number of citations: 2 www.ncbi.nlm.nih.gov
D LIANG, H SUN, X YUAN, C GAO, Y JIA… - Chinese Journal of …, 2016 - ingentaconnect.com
… 7 for S-oxiracetam and R-oxiracetam, respectively.The … R-oxiracetam,respectively.The accuracy ranged from 94.0% to 103.1% for S-oxiracetam and 91.0% to 103.2% for R-oxiracetam.In …
Number of citations: 1 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。